![molecular formula C14H20N4O2S2 B12598322 N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide CAS No. 630126-68-0](/img/structure/B12598322.png)
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide is a chemical compound known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of cyclooctylamine with 5-nitrothiophene-2-carbaldehyde in the presence of hydrazine-1-carbothioamide. The reaction is usually carried out in an ethanolic medium under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学的研究の応用
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide has several scientific research applications:
作用機序
The mechanism of action of N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in cancer cells, it can inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and induction of apoptosis . The compound’s antibacterial activity is attributed to its ability to bind to bacterial DNA, disrupting essential cellular processes .
類似化合物との比較
Similar Compounds
Hydrazine-1-carbothioamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Nitrothiophene derivatives: Compounds with a nitrothiophene moiety exhibit similar chemical reactivity and biological properties.
Uniqueness
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide stands out due to its unique combination of a cyclooctyl group, nitrothiophene moiety, and hydrazine-1-carbothioamide core.
特性
CAS番号 |
630126-68-0 |
|---|---|
分子式 |
C14H20N4O2S2 |
分子量 |
340.5 g/mol |
IUPAC名 |
1-cyclooctyl-3-[(5-nitrothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H20N4O2S2/c19-18(20)13-9-8-12(22-13)10-15-17-14(21)16-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H2,16,17,21) |
InChIキー |
NIFWEXJELOYZOY-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


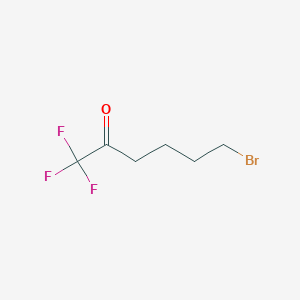


![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
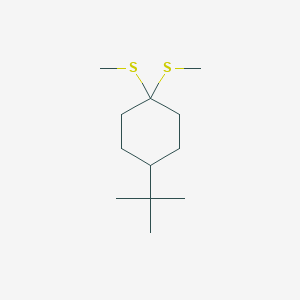
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
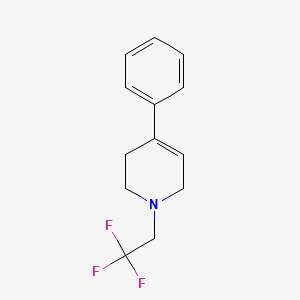
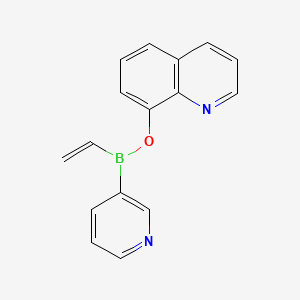
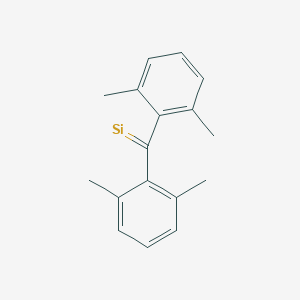
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
